3-(1-Hydroxyheptyl)oxolan-2-one
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Overview
Description
3-(1-Hydroxyheptyl)oxolan-2-one is a chemical compound with the molecular formula C11H20O3. It is a lactone, specifically a γ-lactone, which is a cyclic ester. This compound is known for its unique structure, which includes a hydroxyheptyl side chain attached to an oxolan-2-one ring. Lactones like this compound are often found in natural products and have various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyheptyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of hydroxy acids. For instance, the reaction of 1-hydroxyheptanoic acid with an acid catalyst can lead to the formation of the lactone ring, resulting in this compound. Another method involves the dehydrogenation of 1,4-butanediol, which can be converted into the desired lactone under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the formation of the lactone ring. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyheptyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.
Major Products Formed
Oxidation: The major product is 3-(1-Oxoheptyl)oxolan-2-one.
Reduction: The major product is 3-(1-Hydroxyheptyl)oxolan-2-ol.
Substitution: The major products depend on the nucleophile used, such as 3-(1-Alkoxyheptyl)oxolan-2-one or 3-(1-Aminoheptyl)oxolan-2-one.
Scientific Research Applications
3-(1-Hydroxyheptyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyheptyl)oxolan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with hydrophobic and hydrophilic regions of biological molecules .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A simpler lactone with similar structural features but lacking the hydroxyheptyl side chain.
δ-Valerolactone: Another lactone with a different ring size and side chain.
3-Hydroxy-4-methylpentanoic acid lactone: A structurally related compound with a different side chain.
Uniqueness
3-(1-Hydroxyheptyl)oxolan-2-one is unique due to its specific hydroxyheptyl side chain, which imparts distinct chemical and biological properties. This side chain can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61127-18-2 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-(1-hydroxyheptyl)oxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-10(12)9-7-8-14-11(9)13/h9-10,12H,2-8H2,1H3 |
InChI Key |
JOHQMOXJEOHHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1CCOC1=O)O |
Origin of Product |
United States |
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